Synthesis of D-Penicillamine Disulfide from D-Penicillamine: A Technical Guide
Synthesis of D-Penicillamine Disulfide from D-Penicillamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of D-penicillamine disulfide from its precursor, D-penicillamine. D-penicillamine is a chelating agent used in the treatment of Wilson's disease and rheumatoid arthritis. Its primary oxidative metabolite is D-penicillamine disulfide. Understanding the synthesis of this disulfide is crucial for studying the metabolism of D-penicillamine, for its use as an analytical standard, and for its potential role in various biochemical processes.
Physicochemical Properties
A summary of the key physicochemical properties of D-penicillamine and D-penicillamine disulfide is presented in Table 1 for easy reference and comparison.
| Property | D-Penicillamine | D-Penicillamine Disulfide |
| Molecular Formula | C₅H₁₁NO₂S | C₁₀H₂₀N₂O₄S₂ |
| Molecular Weight | 149.21 g/mol | 296.41 g/mol |
| CAS Number | 52-67-5 | 20902-45-8 |
| Appearance | White or practically white, crystalline powder[1] | White powder or crystals |
| Melting Point | 202–206 °C (with decomposition)[1] | 204 °C (with decomposition) |
| Optical Rotation | -62.4° (c=2.5 in 1.0 M NaOH) | -75° (c=1 in 1 M NaOH) |
| Solubility | Soluble in water, less so in alcohol[1] | Slightly soluble in water and aqueous base |
Synthesis Overview
The synthesis of D-penicillamine disulfide from D-penicillamine is fundamentally an oxidation reaction that couples two molecules of the parent thiol. This transformation is readily achieved under mild conditions, and several methods can be employed. The most common approaches involve air oxidation, often catalyzed by metal ions, or the use of mild oxidizing agents such as hydrogen peroxide.
Caption: Chemical transformation of D-Penicillamine to D-Penicillamine disulfide.
Experimental Protocols
While D-penicillamine disulfide is often formed in vivo as a metabolite[2] or occurs as an impurity in D-penicillamine preparations[3], specific preparative protocols are not extensively detailed in recent literature. The following sections provide detailed, representative methodologies based on established principles of thiol oxidation.
Method 1: Air Oxidation Catalyzed by Copper(II)
This method utilizes atmospheric oxygen as the primary oxidant, with a catalytic amount of a metal salt to facilitate the reaction. The oxidation of D-penicillamine is known to be catalyzed by copper ions[4][5].
Materials:
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D-Penicillamine
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Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
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Deionized water
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Hydrochloric acid (HCl), 1 M
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Sodium hydroxide (B78521) (NaOH), 1 M
Procedure:
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Dissolution: Dissolve a known quantity of D-penicillamine (e.g., 5.0 g) in deionized water (e.g., 250 mL) in a round-bottom flask equipped with a magnetic stir bar.
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pH Adjustment: Adjust the pH of the solution to approximately 7.5-8.0 using 1 M NaOH. This deprotonates the thiol group, increasing its nucleophilicity and susceptibility to oxidation.
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Catalyst Addition: Prepare a dilute aqueous solution of CuSO₄·5H₂O (e.g., 10 mg in 1 mL of water) and add it dropwise to the stirring D-penicillamine solution. A color change may be observed, indicating the formation of a copper-penicillamine complex.
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Reaction: Allow the solution to stir vigorously, open to the atmosphere, at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) by observing the disappearance of the D-penicillamine spot/peak and the appearance of the disulfide product. The reaction is typically left for 24-48 hours.
-
Work-up and Isolation:
-
Once the reaction is complete, adjust the pH of the solution to the isoelectric point of D-penicillamine disulfide (around pH 5-6) using 1 M HCl. This will decrease its solubility.
-
Cool the solution in an ice bath for several hours to promote precipitation of the product.
-
Collect the white precipitate by vacuum filtration.
-
Wash the solid with cold deionized water, followed by a small amount of cold ethanol to remove residual water.
-
-
Purification: The crude product can be recrystallized from a hot water/ethanol mixture to achieve higher purity.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Expected Yield: While specific preparative yields are not widely reported, this facile oxidation is expected to proceed in high conversion. Yields will be dependent on the efficiency of the precipitation and recrystallization steps.
Method 2: Hydrogen Peroxide Mediated Oxidation
Hydrogen peroxide is a clean and effective oxidizing agent for the formation of disulfide bonds. The reaction is generally straightforward and proceeds under mild conditions. The generation of hydrogen peroxide during the copper-catalyzed oxidation of D-penicillamine has been documented, supporting its utility as a direct oxidant for this transformation[6][7].
Materials:
-
D-Penicillamine
-
Hydrogen peroxide (H₂O₂), 3% (w/v) solution
-
Deionized water
-
Ethanol
Procedure:
-
Dissolution: Dissolve D-penicillamine (e.g., 5.0 g) in deionized water (e.g., 200 mL) in an Erlenmeyer flask with magnetic stirring.
-
Oxidation: Slowly add a 3% solution of hydrogen peroxide dropwise to the D-penicillamine solution at room temperature. A slight excess of H₂O₂ (approximately 1.1 equivalents relative to the thiol groups) is typically used. The reaction is mildly exothermic.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction for the disappearance of the starting material by TLC.
-
Work-up and Isolation:
-
Once the reaction is complete, concentrate the solution under reduced pressure to approximately half its original volume.
-
Add an equal volume of ethanol to the concentrated aqueous solution to induce precipitation of the D-penicillamine disulfide.
-
Cool the mixture in an ice bath for at least 2 hours.
-
Collect the resulting white precipitate by vacuum filtration.
-
Wash the product with cold ethanol.
-
-
Purification and Drying: Recrystallize the product from a hot water/ethanol mixture and dry under vacuum.
Characterization of D-Penicillamine Disulfide
The synthesized product should be characterized to confirm its identity and purity. Standard analytical techniques include:
-
Melting Point: Compare the observed melting point with the literature value (approx. 204 °C with decomposition).
-
Optical Rotation: Measure the specific rotation in 1 M NaOH and compare with the reported value (approx. -75°).
-
Spectroscopy:
-
¹H NMR: The proton NMR spectrum will show the disappearance of the thiol proton present in D-penicillamine and characteristic shifts for the other protons in the disulfide molecule.
-
FT-IR: The infrared spectrum will show the absence of the S-H stretching vibration (typically around 2550 cm⁻¹) that is present in D-penicillamine.
-
Mass Spectrometry: Confirm the molecular weight of the product (296.41 g/mol ).
-
-
Chromatography: Assess the purity of the compound using HPLC or TLC.
Experimental Workflow
The general workflow for the synthesis and purification of D-penicillamine disulfide is outlined below.
Caption: General experimental workflow for the synthesis of D-penicillamine disulfide.
Conclusion
The synthesis of D-penicillamine disulfide from D-penicillamine is a straightforward oxidative process that can be achieved with high efficiency using common laboratory reagents. The protocols provided in this guide offer a solid foundation for researchers to produce this important metabolite for analytical, biochemical, and drug development studies. Proper characterization of the final product is essential to ensure its purity and identity.
References
- 1. Synthesis and Application of D-Penicillamine_Chemicalbook [chemicalbook.com]
- 2. mdpi.com [mdpi.com]
- 3. CN102627592A - Preparation method of high-purity D-penicillamine - Google Patents [patents.google.com]
- 4. An investigation into copper catalyzed D-penicillamine oxidation and subsequent hydrogen peroxide generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. D-Penicillamine: analysis of the mechanism of copper-catalyzed hydrogen peroxide generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. D-penicillamine combined with inhibitors of hydroperoxide metabolism enhances lung and breast cancer cell responses to radiation and carboplatin via H2O2-mediated oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
